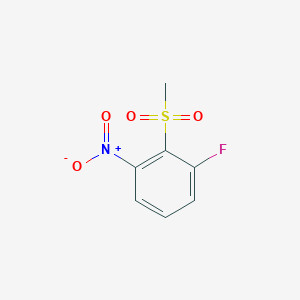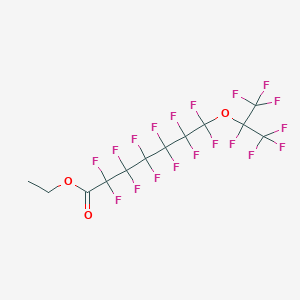![molecular formula C14H21N3O4S B1440389 N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine CAS No. 933025-42-4](/img/structure/B1440389.png)
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine
Vue d'ensemble
Description
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a piperidine ring, and an amino acid moiety, making it a versatile molecule for various research and industrial purposes.
Mécanisme D'action
Target of Action
The primary target of N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
this compound interacts with DHFR by binding to its active sites . This interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells .
Result of Action
The inhibition of DHFR by this compound can lead to significant activity against certain types of cancer cells, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . It can also exhibit antimicrobial activity .
Analyse Biochimique
Biochemical Properties
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . The compound binds to the active site of DHFR, inhibiting its activity and thereby exerting antimicrobial and antitumor effects. Additionally, this compound interacts with carbonic anhydrase (CA), matrix metalloproteinases (MMPs), and cyclin-dependent kinases (CDKs), contributing to its broad spectrum of biological activities .
Cellular Effects
This compound influences various cellular processes. It has been observed to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, including those involving NADH oxidase and histone deacetylases (HDACs), leading to changes in gene expression and cellular metabolism . In cancer cells, this compound disrupts microtubule assembly, which is crucial for cell division .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. By binding to the active sites of enzymes like DHFR and CA, it inhibits their activity, leading to downstream effects on cellular functions . The compound also modulates gene expression by inhibiting HDACs, which play a role in chromatin remodeling and transcription regulation . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory effects on target enzymes . Long-term studies have shown that it can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal degradation observed over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing harm to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and CA, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes disrupts folate metabolism and carbon dioxide transport, respectively . Additionally, its interaction with MMPs and CDKs influences cellular metabolism and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-4-nitrophenol with piperidine and sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to further reactions, including reduction and coupling with beta-alanine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Amino-4-(morpholin-1-ylsulfonyl)-phenyl]-beta-alanine
- N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)-phenyl]-beta-alanine
Uniqueness
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
IUPAC Name |
3-(2-amino-4-piperidin-1-ylsulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-12-10-11(4-5-13(12)16-7-6-14(18)19)22(20,21)17-8-2-1-3-9-17/h4-5,10,16H,1-3,6-9,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRRDKSWZOMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)








![Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate](/img/structure/B1440322.png)




